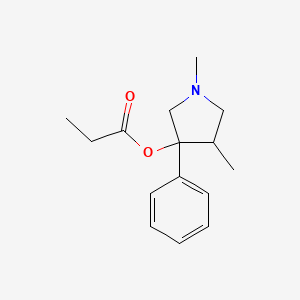
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide is an organic compound that features a benzamide core with an ethenyl group, a hydroxy group, and a methanesulfonyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-(methanesulfonyl)benzoic acid.
Amidation: The carboxylic acid group of the starting material is converted to an amide using an appropriate amine, such as ethenylamine, under dehydrating conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride, and a base such as triethylamine to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: N-Ethenyl-2-oxo-5-(methanesulfonyl)benzamide.
Reduction: N-Ethyl-2-hydroxy-5-(methanesulfonyl)benzamide.
Substitution: N-Ethenyl-2-hydroxy-5-(substituted)benzamide.
Wissenschaftliche Forschungsanwendungen
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins or enzymes. This dual functionality allows the compound to modulate biological pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethenyl-2-hydroxy-5-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of a methanesulfonyl group.
N-Ethenyl-2-hydroxy-5-(ethylsulfonyl)benzamide: Similar structure but with an ethylsulfonyl group instead of a methanesulfonyl group.
Uniqueness
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide is unique due to the presence of the methanesulfonyl group, which imparts specific chemical reactivity and biological activity. The combination of the ethenyl, hydroxy, and methanesulfonyl groups makes this compound versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
98517-69-2 |
|---|---|
Molekularformel |
C10H11NO4S |
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
N-ethenyl-2-hydroxy-5-methylsulfonylbenzamide |
InChI |
InChI=1S/C10H11NO4S/c1-3-11-10(13)8-6-7(16(2,14)15)4-5-9(8)12/h3-6,12H,1H2,2H3,(H,11,13) |
InChI-Schlüssel |
DQVFGXYJEZVFDX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)C(=O)NC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


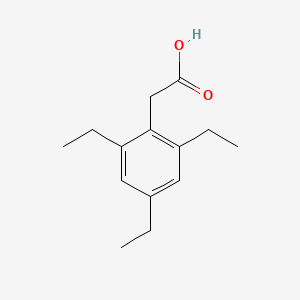

![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
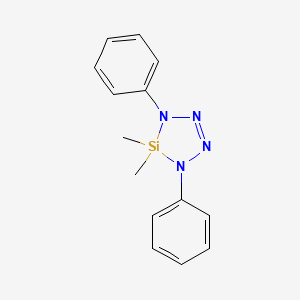
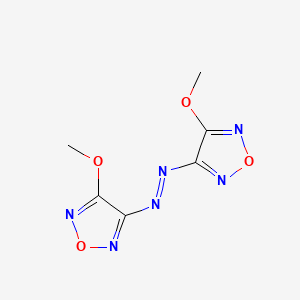

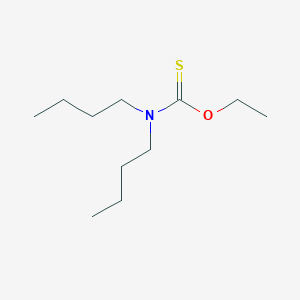
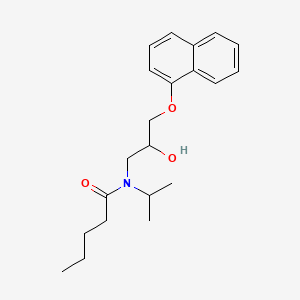

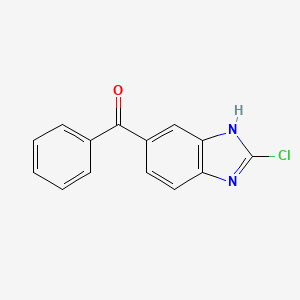
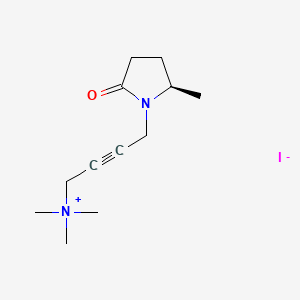
silane](/img/structure/B14334936.png)
